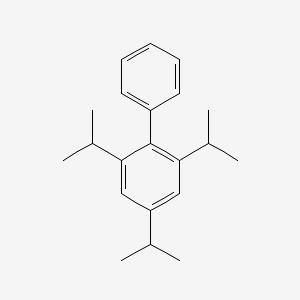

2,4,6-Triisopropyl-1-phenylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of 2,4,6-Triisopropyl-1-phenylbenzene is C21H28. The molecular weight is 280.455.Physical And Chemical Properties Analysis

This compound is a solid . Its melting point is between 119 to 123 °C . More specific physical and chemical properties such as its boiling point, density, specific gravity, refractive index, and solubility are not available in the search results .Scientific Research Applications

Crystallography and Molecular Structure Analysis

The compound 2,4,6-triisopropyl-1-phenylbenzene and its derivatives have been a subject of interest in crystallography. The crystal structure of related compounds, such as 2,4,6-triisopropyl-2',5'-dimethoxybiphenyl, was determined using X-ray structure analysis, revealing the orthorhombic crystal system and providing insights into molecular geometry and intermolecular interactions (Sharma et al., 2015).

Catalysis and Chemical Synthesis

In the field of chemical synthesis, derivatives of this compound have been utilized in various reactions. For instance, 1,3,5-triisopropylbenzene was efficiently oxidized in the presence of N-hydroxyphthalimide (NHPI) as a key catalyst, showcasing its role in the synthesis of phenol derivatives that are useful as pharmaceutical starting materials (Aoki et al., 2005).

Material Science and Molecular Dynamics

The compound and its related structures have been researched in material science and molecular dynamics. For instance, the dynamics of phenylene rotors and benzene in certain crystal lattices were studied, providing insights into the rotational dynamics of molecular structures and the potential for designing crystalline solids with correlated molecular motions (Domínguez et al., 2002).

Hydrogen Bonding and Network Formation

Studies have also focused on hydrogen bonding and network formation involving derivatives of this compound. For example, the crystal structures of related compounds were solved, revealing intricate hydrogen bonding patterns and molecular arrangements, which are crucial for understanding intermolecular interactions and designing functional materials (Tremayne et al., 2001).

Safety and Hazards

Mechanism of Action

Mode of Action

. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

, which may influence its bioavailability and pharmacokinetic properties.

Properties

IUPAC Name |

2-phenyl-1,3,5-tri(propan-2-yl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)17-10-8-7-9-11-17/h7-16H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUJVDHUJHWQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2419892.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2419896.png)

![9-benzyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2419897.png)

![1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole](/img/structure/B2419906.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2419908.png)

![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2419910.png)

![4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2419913.png)

![2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide](/img/structure/B2419914.png)